Lipophilicity Advantage over Unsubstituted Analogue
The presence of a methyl group at position 4 increases the computed XLogP3 of 4-methylpyridazine-3-carboxylic acid to 0.1, compared with −0.1 for the unsubstituted pyridazine-3-carboxylic acid [1][2]. This 0.2 log-unit shift corresponds to an approximately 1.6‑fold increase in predicted 1-octanol/water partition coefficient, which can translate into measurably improved passive membrane permeability in cell-based assays and altered pharmacokinetic profiles in early drug discovery.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Pyridazine-3-carboxylic acid (CAS 2164-61-6), XLogP3 = −0.1 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed descriptor; PubChem XLogP3 3.0 algorithm |
Why This Matters
A higher log P value can improve compound permeability across biological membranes, making the 4-methyl derivative a better starting point for cell-active probe design when compared to its fully unsubstituted counterpart.
- [1] PubChem Compound Summary for CID 19991463, 4-Methylpyridazine-3-carboxylic acid. National Center for Biotechnology Information (2025). XLogP3 = 0.1. View Source
- [2] PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid. National Center for Biotechnology Information (2025). XLogP3 = −0.1. View Source
